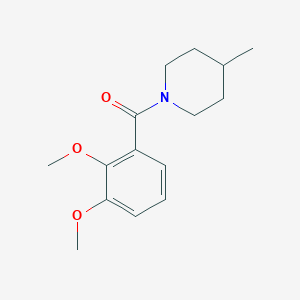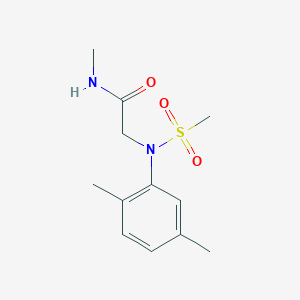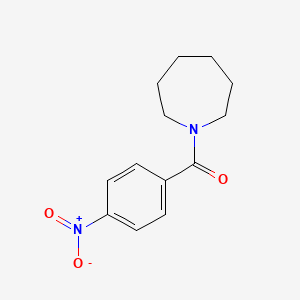
2-(2-methylphenoxy)-N-(4-phenoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-methylphenoxy)-N-(4-phenoxyphenyl)acetamide, also known as MPPA, is a chemical compound that has recently gained attention in scientific research due to its potential therapeutic applications. MPPA belongs to the class of compounds known as selective estrogen receptor modulators (SERMs) and has been found to have a range of biological effects.
Mécanisme D'action
2-(2-methylphenoxy)-N-(4-phenoxyphenyl)acetamide acts as a selective estrogen receptor modulator, which means that it selectively binds to estrogen receptors in different tissues in the body. 2-(2-methylphenoxy)-N-(4-phenoxyphenyl)acetamide has been shown to have both estrogenic and anti-estrogenic effects depending on the tissue type. In breast cancer cells, 2-(2-methylphenoxy)-N-(4-phenoxyphenyl)acetamide has been found to inhibit the growth of estrogen receptor-positive cells by blocking the binding of estrogen to the receptor.
Biochemical and Physiological Effects:
2-(2-methylphenoxy)-N-(4-phenoxyphenyl)acetamide has been found to have a range of biochemical and physiological effects. In addition to its anti-tumor effects in breast cancer cells, 2-(2-methylphenoxy)-N-(4-phenoxyphenyl)acetamide has also been shown to have anti-inflammatory effects. It has been suggested that 2-(2-methylphenoxy)-N-(4-phenoxyphenyl)acetamide may be able to reduce inflammation in the brain, which could have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-(2-methylphenoxy)-N-(4-phenoxyphenyl)acetamide in lab experiments is that it is a well-characterized compound with a known synthesis method. This makes it easy to obtain and use in experiments. However, one of the limitations of using 2-(2-methylphenoxy)-N-(4-phenoxyphenyl)acetamide is that it has not yet been extensively studied in vivo, so its potential side effects and toxicity are not well understood.
Orientations Futures
There are several potential future directions for research on 2-(2-methylphenoxy)-N-(4-phenoxyphenyl)acetamide. One area of research could be to further investigate its potential applications in the treatment of breast cancer. Another area of research could be to explore its potential use in the treatment of neurodegenerative diseases. Additionally, more research is needed to fully understand the biochemical and physiological effects of 2-(2-methylphenoxy)-N-(4-phenoxyphenyl)acetamide and its potential side effects and toxicity.
Méthodes De Synthèse
The synthesis of 2-(2-methylphenoxy)-N-(4-phenoxyphenyl)acetamide involves the reaction of 2-methylphenol and 4-phenoxybenzaldehyde in the presence of a base, followed by the addition of acetic anhydride and hydrochloric acid. The resulting product is then purified using column chromatography to obtain pure 2-(2-methylphenoxy)-N-(4-phenoxyphenyl)acetamide.
Applications De Recherche Scientifique
2-(2-methylphenoxy)-N-(4-phenoxyphenyl)acetamide has been found to have potential applications in various fields of scientific research. One of the most promising areas of research is its potential use in the treatment of breast cancer. 2-(2-methylphenoxy)-N-(4-phenoxyphenyl)acetamide has been shown to have anti-tumor effects in breast cancer cells, and it has been suggested that it may be able to inhibit the growth of estrogen receptor-positive breast cancer cells.
Propriétés
IUPAC Name |
2-(2-methylphenoxy)-N-(4-phenoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO3/c1-16-7-5-6-10-20(16)24-15-21(23)22-17-11-13-19(14-12-17)25-18-8-3-2-4-9-18/h2-14H,15H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIVIRTPOIIZKNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-methylphenoxy)-N-(4-phenoxyphenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)nicotinamide](/img/structure/B5857774.png)
![2-(2-thienyl)imidazo[2,1-a]isoquinoline-3-carbaldehyde](/img/structure/B5857782.png)

![1-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]-3,3-dimethyl-2-butanone](/img/structure/B5857794.png)
![6-tert-butyl-2-{[(4,5-dibromo-2-thienyl)methylene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B5857802.png)

![N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-4-methylbenzamide](/img/structure/B5857812.png)
![2-fluoro-N-{3-[N-(phenoxyacetyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B5857815.png)

![5-methyl-9-(1-pyrrolidinyl)benzimidazo[2,1-a]phthalazine](/img/structure/B5857845.png)
![N-[4-(acetylamino)phenyl]-5-chloro-2-methoxybenzamide](/img/structure/B5857852.png)